4-(Piperidin-4-ylmethyl)phenol
Overview
Description
4-(Piperidin-4-ylmethyl)phenol is a chemical compound with the molecular formula C12H17NO It consists of a phenol group attached to a piperidine ring via a methylene bridge
Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-(piperidin-4-ylmethyl)phenol, are known to play a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that piperidine derivatives are often involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives have been found to be involved in a variety of biological activities .
Result of Action
Some piperidin-4-ol derivatives have been evaluated for potential treatment of hiv .
Biochemical Analysis
Biochemical Properties
These interactions can alter the structure and properties of the proteins, potentially influencing biochemical reactions .
Cellular Effects
Phenolic compounds are known to modulate a plethora of cellular processes . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenolic compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A series of novel piperidin-4-ol derivatives, which include 4-(Piperidin-4-ylmethyl)phenol, have been synthesized and evaluated for potential treatment of HIV .
Dosage Effects in Animal Models
Piperidine derivatives, which include this compound, have shown anti-inflammatory, antinociceptive, and antiarthritic effects in an arthritis animal model .
Metabolic Pathways
Phenolic compounds are secondary natural metabolites arising biogenetically from either the shikimate/phenylpropanoid pathway or the polyketide pathway .
Transport and Distribution
The PIN-FORMED (PIN) proteins, which are secondary transporters, play a key role in the efflux of the plant signal molecule auxin from cells .
Subcellular Localization
A large group of PIN proteins, including the most ancient members known from mosses, localize to the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-ylmethyl)phenol typically involves the reaction of piperidine with benzyl chloride, followed by a subsequent reaction with phenol. The process can be summarized as follows:
Formation of Benzylpiperidine: Piperidine reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form benzylpiperidine.
Substitution Reaction: Benzylpiperidine undergoes a substitution reaction with phenol in the presence of a catalyst like palladium on carbon (Pd/C) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve continuous flow reactions and the use of microwave irradiation to enhance reaction rates and yields. These methods are designed to be efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-4-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various piperidine derivatives.
Substitution: Substituted phenols with different functional groups.
Scientific Research Applications
4-(Piperidin-4-ylmethyl)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(Piperidin-4-ylmethyl)phenol can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
4-(piperidin-4-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-3-1-10(2-4-12)9-11-5-7-13-8-6-11/h1-4,11,13-14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBKSHYCSYZXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588782 | |
Record name | 4-[(Piperidin-4-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66414-17-3 | |
Record name | 4-[(Piperidin-4-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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